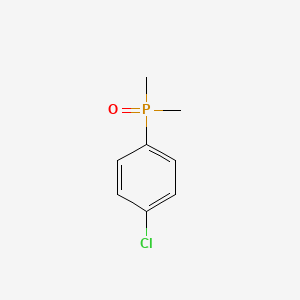

(4-Chlorophenyl)dimethylphosphine oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClOP |

|---|---|

Molecular Weight |

188.59 g/mol |

IUPAC Name |

1-chloro-4-dimethylphosphorylbenzene |

InChI |

InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

XKKOAZYJXMWCHR-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl Dimethylphosphine Oxide and Advanced Analogues

Carbon-Phosphorus (C-P) Bond Formation Strategies

The creation of the C-P bond is the most direct approach to constructing the core structure of (4-Chlorophenyl)dimethylphosphine oxide. Several robust methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-P bonds. libretexts.org This methodology involves the reaction of an aryl halide or sulfonate, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene, with a secondary phosphine (B1218219) oxide (SPO), like dimethylphosphine (B1204785) oxide. organic-chemistry.orgorganic-chemistry.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation is not part of this specific coupling, and reductive elimination to yield the tertiary phosphine oxide and regenerate the Pd(0) catalyst. nobelprize.orgwhiterose.ac.uk

The success of these couplings often relies on the careful selection of the palladium precursor and the supporting ligand. Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ paired with phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or dippf (1,1'-bis(diisopropylphosphino)ferrocene). organic-chemistry.orgnih.gov The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DBU, being frequently employed to facilitate the reaction. rsc.org These reactions typically tolerate a wide array of functional groups on the aryl halide. organic-chemistry.orgorganic-chemistry.org

| Aryl Halide | Phosphine Oxide | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (Het)aryl Halides | Secondary Phosphine Oxides | Pd(OAc)₂ | dppf or dippf | Cs₂CO₃ | Toluene | 35-98 | organic-chemistry.org |

| Aryl Bromides/Chlorides | Secondary Phosphines | Pd(OAc)₂ | 1,1'-Bis(diisopropylphosphino)ferrocene | NaOt-Bu | Toluene | Good-Excellent | organic-chemistry.org |

| Aryl Nonaflates | Secondary Phosphine Oxides | Pd(dba)₂ | Xantphos | DIPEA | Dioxane | Good-Excellent | organic-chemistry.org |

Base-mediated nucleophilic substitution offers a classical, metal-free alternative for C-P bond formation. researchgate.net In this approach, a strong base is used to deprotonate a secondary phosphine oxide, such as dimethylphosphine oxide, generating a highly nucleophilic phosphinite anion. patentcut.com This anion then attacks an electron-deficient aryl halide, like 1,4-dichlorobenzene, in a nucleophilic aromatic substitution (SₙAr) reaction to form the desired tertiary phosphine oxide.

The feasibility of this reaction is highly dependent on the nature of the aryl halide, which must be activated by electron-withdrawing groups. The reaction can also proceed with unactivated aryl halides under more forcing conditions. A variety of bases can be employed, including alkali metal hydrides (e.g., NaH), amides (e.g., NaNH₂), or alkoxides (e.g., KOBuᵗ). patentcut.com Solvent-free conditions have also been developed, using catalytic promoters like sodium iodide to enhance reactivity. researchgate.net This method is particularly useful when transition metal catalysts are undesirable. researchgate.net

Hydrophosphorylation is a C-P bond-forming reaction involving the addition of a P-H bond from a secondary phosphine oxide across a carbon-heteroatom multiple bond (C=E), such as a carbonyl (C=O) or imine (C=N) group. surfacesciencewestern.com This atom-economical process is a powerful method for synthesizing α-functionalized phosphine oxides, which are valuable analogues and building blocks. nih.gov

The reaction mechanism can proceed through different pathways. In the presence of a base, the secondary phosphine oxide is deprotonated to form a nucleophile that attacks the electrophilic carbon of the C=E bond. surfacesciencewestern.com Alternatively, acid catalysis can be used to activate the carbonyl or imine group towards nucleophilic attack by the neutral phosphine oxide. surfacesciencewestern.com The reaction of dimethylphosphine oxide with an appropriately substituted aldehyde or imine can thus provide access to advanced analogues bearing α-hydroxy or α-amino functionalities adjacent to the phosphoryl group.

The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust route to arylphosphine oxides. adichemistry.com The synthesis of (4-Chlorophenyl)dimethylphosphine oxide via this method typically involves the reaction of a Grignard reagent, namely (4-chlorophenyl)magnesium bromide, with a suitable phosphorus electrophile. masterorganicchemistry.com The Grignard reagent is prepared by reacting 1-bromo-4-chlorobenzene with magnesium metal in an anhydrous ether solvent like THF or diethyl ether. libretexts.org

This organomagnesium compound is then treated with an electrophilic phosphorus species such as dimethylphosphoryl chloride (Me₂P(O)Cl). Subsequent hydrolytic workup yields the final tertiary phosphine oxide product. adichemistry.commasterorganicchemistry.com An alternative precursor, dimethylphosphine oxide, can itself be synthesized using Grignard reagents, for instance, by reacting diethyl phosphite (B83602) with an excess of methylmagnesium bromide followed by hydrolysis. wikipedia.orgchemicalbook.com This secondary phosphine oxide can then be used in other coupling reactions as described above. enamine.net

| Step | Reactants | Key Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | 1-Bromo-4-chlorobenzene, Magnesium | Mg | (4-Chlorophenyl)magnesium bromide | libretexts.org |

| 2 | (4-Chlorophenyl)magnesium bromide, Dimethylphosphoryl chloride | Grignard Reagent | (4-Chlorophenyl)dimethylphosphine oxide | masterorganicchemistry.com |

| Alternative Precursor Synthesis | Diethyl phosphite, Methylmagnesium bromide | Grignard Reagent | Dimethylphosphine oxide | wikipedia.orgchemicalbook.com |

Directed Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (SₑAr) on an existing arylphosphine oxide can be used to introduce substituents onto the aromatic ring. wikipedia.org For the synthesis of (4-Chlorophenyl)dimethylphosphine oxide, this would involve the chlorination of dimethyl(phenyl)phosphine oxide. The mechanism begins with the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. pitt.edumasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.comuci.edu

The outcome of the substitution is dictated by the electronic properties of the dimethylphosphine oxide group (-P(O)Me₂). This group acts as a deactivating group due to the electron-withdrawing inductive effect of the phosphoryl center, making the aromatic ring less reactive than benzene. fiveable.me However, it is also an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the C-P bond. uci.edu Therefore, direct chlorination of dimethyl(phenyl)phosphine oxide using a suitable chlorinating agent (e.g., Cl₂ with a Lewis acid catalyst) would be expected to yield a mixture of ortho- and para-chloro isomers, from which the desired (4-Chlorophenyl)dimethylphosphine oxide can be isolated. enamine.net

Strategies for Halogenation and Amination on the Aryl Moiety

The presence of the dimethylphosphine oxide group on the chlorophenyl ring influences the regioselectivity and reactivity of subsequent functionalization reactions. Both the inherent directing effects of the substituents and the choice of synthetic methodology are critical in achieving the desired substitution patterns.

Halogenation of the Aryl Ring

The introduction of additional halogen atoms onto the aryl ring of (4-Chlorophenyl)dimethylphosphine oxide can be achieved through electrophilic aromatic substitution or via directed ortho-metalation (DoM) pathways.

Electrophilic Halogenation: The dimethylphosphine oxide moiety is a deactivating group, yet it directs electrophilic substitution to the meta position relative to itself. However, the existing chlorine atom at the para-position is an ortho, para-director. The interplay of these directing effects, coupled with the steric hindrance of the phosphine oxide group, will dictate the regiochemical outcome of electrophilic halogenation. For instance, electrophilic bromination of a related compound, dimethyl(phenyl)phosphine oxide, can be performed to introduce a bromine atom onto the aromatic ring. wikipedia.org This suggests that direct halogenation of (4-Chlorophenyl)dimethylphosphine oxide is a viable, though potentially complex, route to di- and tri-halogenated analogues.

Directed ortho-Metalation (DoM): A more regioselective approach to halogenation involves directed ortho-metalation. bohrium.comuwindsor.cawikipedia.orgorganic-chemistry.orgharvard.edu The phosphine oxide group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position by a strong base, typically an organolithium reagent. bohrium.comuwindsor.cawikipedia.orgorganic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., C2Cl6, Br2, I2) to introduce a halogen atom specifically at the position ortho to the phosphine oxide group. This strategy allows for the precise synthesis of, for example, (2-bromo-4-chlorophenyl)dimethylphosphine oxide.

A representative, though general, reaction for ortho-bromination via DoM is presented below:

| Starting Material | Reagents | Product | Yield (%) |

| Aryl-P(O)Me₂ | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Br₂ | (ortho-Bromoaryl)-P(O)Me₂ | High |

This table represents a generalized transformation and specific yields for (4-Chlorophenyl)dimethylphosphine oxide would require experimental validation.

Amination of the Aryl Moiety

The introduction of an amino group onto the aryl ring can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has proven effective for the amination of aryl chlorides. wikipedia.orgwiley.comnih.govchemrxiv.orgnih.govamazonaws.comnih.govresearchgate.netenamine.netresearchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org For (4-Chlorophenyl)dimethylphosphine oxide, the chlorine atom can be replaced by a variety of primary and secondary amines. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results for the coupling of aryl chlorides. nih.gov

Below is a general representation of the Buchwald-Hartwig amination applied to an aryl chloride:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| (4-Chlorophenyl)dimethylphosphine oxide | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | (4-Aminophenyl)dimethylphosphine oxide derivative | Variable |

This is a generalized representation. Specific yields and conditions depend on the nature of the amine and the ligand used.

The development of new ligands continues to expand the scope and efficiency of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines under milder conditions. wiley.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Dimethylphosphine Oxide Systems

Reactivity Profile of the Phosphoryl (P=O) Group

The phosphoryl group is a dominant feature of the molecule, influencing its physical properties and chemical reactivity. The high polarity of the P=O bond, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom, dictates its interactions with other chemical species.

The lone pairs on the phosphoryl oxygen atom allow it to act as a Lewis base, readily interacting with various electrophiles. This includes coordination to metal centers and formation of adducts with Brønsted and Lewis acids. The phosphine (B1218219) oxide functionality is known to serve as an effective directing group in metal-catalyzed reactions, a role facilitated by the coordination of the phosphoryl oxygen to the metal catalyst. researchgate.net This interaction pre-organizes the substrate for subsequent transformations, such as C-H activation. researchgate.net

The reduction of the thermodynamically stable P=O bond to the corresponding phosphine is a critical transformation in phosphorus chemistry, enabling the reuse of phosphine oxide byproducts and facilitating phosphorus redox cycling. nih.gov The strength of the P=O bond presents a significant thermodynamic challenge for its deoxygenation. nih.gov

Modern strategies have been developed to overcome this hurdle. One effective approach involves a catalytic deoxygenation process using a terminal reductant like phenylsilane (B129415) (PhSiH₃). nih.gov This method operates through a P(III)/P(V)═O redox sequence, where the thermodynamic cost of breaking the P=O bond in the substrate is offset by the simultaneous formation of a new P=O bond in a cyclic organophosphorus catalyst. nih.gov This catalytic cycle avoids the need for harsh, stoichiometric reagents. nih.gov

A representative deoxygenation reaction is summarized below:

| Substrate | Reductant | Catalyst | Product | Conditions |

| (4-Chlorophenyl)dimethylphosphine oxide | Phenylsilane (PhSiH₃) | Cyclic Organophosphorus Catalyst | (4-Chlorophenyl)dimethylphosphine | Mild |

This interactive table summarizes a general catalytic deoxygenation approach applicable to phosphine oxides. nih.gov

Aromatic Ring Reactivity and Transformations

The chlorophenyl ring in (4-Chlorophenyl)dimethylphosphine oxide is susceptible to various transformations, influenced by the electronic effects of both the chloro and the dimethylphosphine (B1204785) oxide substituents.

The dimethylphosphine oxide group is a powerful directing group for ortho-C−H functionalization. researchgate.netnih.gov In transition metal-catalyzed reactions, the phosphoryl oxygen can coordinate to the metal center, positioning it to selectively activate the C-H bonds at the positions ortho to the phosphine oxide group (C2 and C6). researchgate.net Iridium(III) catalysts have proven particularly effective for this type of transformation. researchgate.netnih.gov For instance, the Ir(III)-catalyzed reaction with diazo compounds leads to the formation of new C-C bonds at the ortho position through a sequence involving C-H activation, carbene insertion, and tautomerism. researchgate.netnih.gov This strategy provides a direct, single-step route to precursors for more complex ligands, such as MOP-type ligands. researchgate.netnih.gov

The chlorine atom on the phenyl ring allows for nucleophilic aromatic substitution reactions. Strong nucleophiles, such as amines or alkoxides, can displace the chloride, enabling further derivatization of the aromatic ring. vulcanchem.com This reaction is a valuable tool for modifying the electronic and steric properties of the ligand scaffold.

For electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. The chloro group is an ortho-, para-directing deactivator, while the dimethylphosphine oxide group is a meta-directing deactivator. Their combined influence dictates the position of incoming electrophiles, generally favoring substitution at the positions meta to the phosphine oxide and ortho to the chlorine.

Phosphorus-Centered Radical Chemistry

Phosphorus-centered radicals are highly reactive intermediates that can be generated from phosphine oxides. nih.govresearchgate.net The generation of a phosphinoyl radical from (4-Chlorophenyl)dimethylphosphine oxide can be achieved through oxidation, for example, using potassium persulfate (K₂S₂O₈) or via photoredox catalysis. nih.govprinceton.edu The thermal decomposition of K₂S₂O₈ produces sulfate (B86663) radical anions (SO₄•⁻), which can abstract an electron from the phosphine oxide to form the corresponding phosphorus-centered radical. nih.gov

These highly reactive radicals readily add to unsaturated systems like alkenes and alkynes, enabling the formation of new carbon-phosphorus bonds. researchgate.net This radical phosphinoylation is a key step in various cascade reactions, leading to the synthesis of complex phosphorus-containing heterocycles. nih.gov The process typically involves the addition of the phosphorus radical to a C-C double bond, generating a carbon-centered radical intermediate which can then undergo further cyclization or other transformations. nih.govresearchgate.net The use of radical scavengers like TEMPO has been shown to inhibit these reactions, providing evidence for a radical-mediated pathway. nih.gov

Controlled Generation and Reactivity of P-Radicals

The generation of phosphorus-centered radicals is a critical step in the formation of new C–P bonds. For diarylphosphine oxides, a class of compounds to which (4-chlorophenyl)dimethylphosphine oxide belongs, these radicals can be generated through several controlled methods.

One common approach involves the use of a chemical oxidant. For instance, in a metal-free system, potassium persulfate (K₂S₂O₈) can be thermally decomposed to produce sulfate radical anions (SO₄•⁻). These highly reactive species can then abstract a hydrogen atom from a diarylphosphine oxide, such as diphenylphosphine (B32561) oxide, to yield the corresponding phosphorus-centered radical. nih.gov This method is effective for various diarylphosphine oxides, including those with fluoro-substituents and naphthyl groups. nih.gov However, it has been noted that dimethylphosphine oxide may not participate in this reaction, potentially due to a high oxidation potential and a reduced ability to undergo necessary tautomerization. nih.gov

The generated phosphinoyl radical is a key reactive intermediate. It can readily add to carbon-carbon double bonds, initiating a cascade of reactions. In one documented pathway, the initial phosphorus-centered radical adds to an alkene, which then leads to the formation of a new carbon-centered radical. This subsequent radical can then participate in further reactions, such as intramolecular cyclization. nih.gov

The table below summarizes the reactivity of various phosphine oxides in a radical cyclization reaction, highlighting the scope of this transformation.

Table 1: Reactivity of Various Phosphine Oxides in a Metal-Free Radical Cascade Cyclization

| Phosphine Oxide Derivative | Substituent | Product Yield |

|---|---|---|

| Diphenylphosphine oxide | Phenyl | Good |

| Fluoro-substituted diphenylphosphine oxide | Fluoro-phenyl | 58% |

| 1-Naphthyl-diphenylphosphine oxide | 1-Naphthyl | 50% |

| Diethyl phosphonate | Ethoxy | Low |

| Dimethylphosphine oxide | Methyl | No reaction |

Data sourced from a study on the synthesis of phosphinoylchroman-4-ones. nih.gov

Photocatalytic Single Electron Transfer (SET) Processes

Photocatalytic single electron transfer (SET) represents a modern and powerful strategy for initiating organic transformations, including the formation of C–P bonds. These processes typically involve a photocatalyst that, upon excitation by light, can act as a potent single-electron oxidant or reductant.

While specific studies focusing exclusively on (4-chlorophenyl)dimethylphosphine oxide in photocatalytic SET processes are not extensively detailed in the provided results, the general principles are well-established for related organophosphorus compounds. Photocatalytic methods are increasingly employed for the construction of C–P bonds, often providing an alternative to traditional methods. These strategies can involve the reaction of phosphorus radicals with various carbon-containing organic compounds. rsc.org

In a typical photocatalytic cycle for C–P bond formation, a photocatalyst absorbs light and enters an excited state. In this state, it can engage in an SET event with a substrate. For example, the excited photocatalyst could reduce an organic halide to generate a carbon-centered radical, or it could oxidize a phosphine oxide derivative to generate a phosphorus-centered radical. This initial radical then engages in subsequent bond-forming steps to yield the final phosphorylated product. The versatility of this approach allows for the formation of a wide array of valuable organophosphorus compounds. rsc.org

Elucidation of Reaction Mechanisms in C-P Bond Formation

Understanding the detailed mechanisms of C–P bond formation is essential for optimizing existing reactions and developing new synthetic methods. This involves identifying key reactive species and understanding the role of catalysts.

Identification and Characterization of Key Intermediates

The formation of C–P bonds, particularly through radical pathways, involves several key transient species. The primary intermediate, as discussed previously, is the phosphorus-centered radical. In reactions involving diarylphosphine oxides, this radical is typically generated by the homolytic cleavage of the P-H bond.

Following the generation of the phosphinoyl radical, the reaction cascade often proceeds through carbon-centered radical intermediates. For example, in the addition of a phosphinoyl radical to an unsaturated system like an alkene, a new carbon-centered radical is formed. nih.gov The subsequent fate of this carbon radical dictates the final product structure and can involve cyclization, hydrogen abstraction, or other radical trapping processes.

A plausible mechanistic pathway based on a metal-free radical cascade cyclization is outlined below:

Initiation : An oxidant like K₂S₂O₈ generates an initiating radical (e.g., SO₄•⁻). nih.gov

P-Radical Formation : The initiating radical abstracts a hydrogen atom from the phosphine oxide (e.g., diphenylphosphine oxide) to form a phosphorus-centered radical. nih.gov

C–P Bond Formation : The phosphorus radical adds across a C=C double bond, creating a C–P bond and a new carbon-centered radical intermediate. nih.gov

Intramolecular Cyclization : The newly formed carbon radical attacks another functional group within the molecule (e.g., an aldehyde), leading to a cyclized oxygen-centered radical. nih.gov

Rearrangement and Termination : The oxygen radical may undergo rearrangement (like a 1,2-H shift) to form a more stable benzylic radical, which is then quenched to afford the final product. nih.gov

Computational and Experimental Insights into Transition Metal Catalysis Mechanisms

While metal-free methods are valuable, transition metal catalysis remains a cornerstone for C–P bond formation. Both computational and experimental studies are crucial for elucidating the complex mechanisms involved.

Experimental Approaches: Experimental studies often involve reaction monitoring, kinetic analysis, and trapping experiments to identify intermediates. For instance, the use of radical trapping agents can confirm the presence of radical species in a proposed mechanism. The synthesis and characterization of potential catalytic intermediates can also provide strong evidence for a particular pathway.

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms that are difficult to probe experimentally. DFT calculations can provide detailed information on:

The structures and energies of reactants, intermediates, and transition states.

Reaction energy barriers, which help to determine the feasibility of a proposed mechanistic step.

The electronic structure of catalytic species, offering insights into their reactivity.

These computational methods are especially valuable for investigating systems with complex reaction pathways, reactive intermediates, and open-shell transition metal complexes, which are common in catalytic C-P bond formation. By combining computational predictions with experimental results, a comprehensive understanding of the catalytic cycle can be achieved, paving the way for the rational design of more efficient and selective catalysts.

Coordination Chemistry of 4 Chlorophenyl Dimethylphosphine Oxide As a Ligand

Principles of Phosphine (B1218219) Oxide Ligand Design

The design of phosphine oxide ligands for transition metal coordination is guided by fundamental principles of electronic and steric tuning to achieve desired complex stability, reactivity, and structure. Phosphine oxides (R₃P=O) are generally classified as hard Lewis bases, primarily due to the electronegative oxygen atom, which serves as the primary coordination site to a metal center. wikipedia.org

Electronic Properties: The basicity of the phosphoryl oxygen, and thus the donor strength of the ligand, is highly dependent on the nature of the substituents (R) attached to the phosphorus atom.

Inductive Effects: Alkyl groups, being electron-donating, increase the electron density on the phosphorus and, consequently, on the oxygen atom. This makes trialkylphosphine oxides stronger Lewis bases and generally better ligands than triarylphosphine oxides. wikipedia.org Conversely, electron-withdrawing substituents, such as the chloro group on the phenyl ring of (4-Chlorophenyl)dimethylphosphine oxide, decrease the basicity of the phosphoryl oxygen. ilpi.com This modulation of electron density is crucial for tuning the metal-ligand bond strength. ilpi.comlibretexts.org

Resonance Effects: Aryl substituents can participate in resonance, which can also influence the electron density at the oxygen donor atom.

Steric Properties: The size of the substituents on the phosphorus atom dictates the steric environment around the metal center. This is a critical factor in controlling the coordination number of the metal, influencing the geometry of the resulting complex, and managing the accessibility of the metal for catalytic reactions. libretexts.org The steric bulk of a ligand is often quantified by its Tolman cone angle, a measure of the solid angle occupied by the ligand at a defined distance from the metal center. libretexts.org For (4-Chlorophenyl)dimethylphosphine oxide, the steric profile is a combination of the moderately sized 4-chlorophenyl group and the smaller methyl groups.

These electronic and steric factors are leveraged in ligand design to create complexes with specific properties, such as hemilability, where a ligand can reversibly bind and unbind, which is valuable in catalysis. wikipedia.org

Diverse Coordination Modes with Transition Metal Centers

While simple phosphine oxides often act as straightforward monodentate donors, their functional group can be incorporated into more complex molecular architectures to achieve different binding modes.

The most common coordination mode for phosphine oxides is as a monodentate ligand, where it binds to a single metal center through the phosphoryl oxygen atom (M-O-P). wikipedia.org This interaction is primarily electrostatic. Upon coordination, a characteristic elongation of the P=O bond is observed, typically by about 2%, which is detectable via infrared spectroscopy as a decrease in the ν(P=O) stretching frequency. wikipedia.orgsdstate.edu This shift is consistent with a weakening of the P=O double bond character and stabilization of the ionic resonance structure (R₃P⁺-O⁻) upon complexation with the metal cation. wikipedia.org

Numerous metal complexes with monodentate phosphine oxide ligands have been characterized, including those with hard metal centers like lanthanides and actinides, as well as various transition metals. wikipedia.orgrsc.orgrsc.org For instance, triphenylphosphine (B44618) oxide forms well-defined complexes such as NiCl₂[OP(C₆H₅)₃]₂ and cis-WCl₄(OPPh₃)₂. wikipedia.org In these structures, the geometry at the phosphorus atom remains tetrahedral. wikipedia.org (4-Chlorophenyl)dimethylphosphine oxide is expected to behave similarly, acting as a terminal, monodentate ligand via its oxygen atom.

Table 1: Representative Infrared Spectroscopic Data for Phosphine Oxide Coordination This table presents typical data for a related compound, triphenylphosphine oxide, to illustrate the characteristic shift upon coordination.

| Compound | ν(P=O) stretching frequency (cm⁻¹) | State |

|---|---|---|

| Triphenylphosphine oxide (Free Ligand) | ~1190 | Solid |

To enhance the stability of metal complexes through the chelate effect, phosphine oxide moieties are frequently incorporated into multidentate ligand frameworks. rsc.org These architectures can lead to more rigid and compact structures, which can be advantageous in applications like luminescence and catalysis. acs.orgnih.gov

Common strategies for developing chelating phosphine oxide ligands include:

Bis(phosphine oxides): Ligands containing two phosphine oxide groups connected by a molecular spacer can form stable chelate rings with a metal center. An example is 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran, which coordinates in a bidentate fashion. wikipedia.org

Hemilabile Phosphine-Phosphine Oxide Ligands: These ligands contain both a "hard" phosphine oxide donor and a "soft" phosphine donor, such as in Ph₂P(CH₂)nP(O)Ph₂. wikipedia.org This combination allows the ligand to bind strongly through the phosphine while the weaker phosphine oxide bond can dissociate to open a coordination site for a substrate during a catalytic cycle. wikipedia.orgresearchgate.net

Hybrid Donor Ligands: The phosphine oxide group can be combined with other donor types, such as hydroxyl or amino groups, to create multidentate ligands capable of forming stable chelates. rsc.org

Synthesis and Characterization of Metal-Phosphine Oxide Complexes

The synthesis of metal-phosphine oxide complexes is typically straightforward. The most common method involves the direct reaction of a pre-formed phosphine oxide ligand with a labile metal salt or a metal complex with easily displaceable ligands (e.g., solvents, carbonyls) in an appropriate solvent. wikipedia.orgrsc.org In some instances, the phosphine oxide ligand can be generated in situ through the oxidation of a coordinated phosphine ligand. wikipedia.org

The resulting complexes are characterized using a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: This is a key tool for confirming coordination. As mentioned, a red shift (decrease in wavenumber) of the P=O stretching vibration (ν(P=O)) is indicative of the oxygen atom binding to the metal center. sdstate.edu

Elemental Analysis: Confirms the empirical formula of the synthesized complex. researchgate.net

While specific synthesis and detailed characterization data for complexes of (4-Chlorophenyl)dimethylphosphine oxide are not widely reported in the literature, the methods described above are the standard approaches that would be employed.

Influence of the Chlorophenyl Substituent on Coordination Behavior

The substituents on a phosphine oxide ligand play a pivotal role in modulating its coordination properties. In (4-Chlorophenyl)dimethylphosphine oxide, the key features are the electron-withdrawing 4-chlorophenyl group and the electron-donating methyl groups.

The chlorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the phosphorus atom and, subsequently, on the phosphoryl oxygen. ilpi.com The primary consequences of this electronic perturbation are:

Reduced Basicity: The phosphoryl oxygen in (4-Chlorophenyl)dimethylphosphine oxide is less basic compared to analogous ligands with electron-donating or unsubstituted aryl groups (like triphenylphosphine oxide) or trialkylphosphine oxides.

The two methyl groups on the phosphorus atom have an opposing, electron-donating inductive effect (+I). This partially counteracts the effect of the chlorophenyl group, making the oxygen atom more basic than it would be in, for example, tris(4-chlorophenyl)phosphine (B71986) oxide. This balance between electron-donating and electron-withdrawing groups allows for fine-tuning of the ligand's electronic properties.

Table 2: Qualitative Comparison of Electronic Effects in Aryl Phosphine Oxides

| Ligand | Substituent Effect | Expected Oxygen Basicity |

|---|---|---|

| Tricyclohexylphosphine oxide | Strong Electron-Donating (Alkyl) | High |

| Triphenylphosphine oxide | Weak Electron-Withdrawing (Phenyl) | Moderate |

| (4-Chlorophenyl)dimethylphosphine oxide | Competing: Electron-Withdrawing (Chlorophenyl) and Electron-Donating (Methyl) | Moderate (Lower than triphenylphosphine oxide) |

This tailored electronic profile makes (4-Chlorophenyl)dimethylphosphine oxide a potentially useful ligand for applications where a phosphine oxide of intermediate donor strength is required.

Applications of 4 Chlorophenyl Dimethylphosphine Oxide in Catalysis

Organocatalysis via Phosphine (B1218219) Oxide Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Phosphine oxides, while often considered the byproducts of phosphine-mediated reactions, can themselves act as potent organocatalysts.

Nucleophilic phosphine catalysis is a cornerstone of organocatalysis, typically initiated by the addition of a tertiary phosphine to an electron-deficient substrate, which generates a reactive zwitterionic intermediate. acs.orgrsc.org These intermediates can then engage in a variety of transformations. acs.org The general mechanism involves the nucleophilic attack of the phosphine on an activated multiple bond (e.g., in alkenes, alkynes, or allenes), creating a phosphonium (B103445) enolate or a related zwitterionic species. nih.govnih.gov This intermediate can then react with a nucleophile or an electrophile to form the final product, regenerating the phosphine catalyst. acs.org

While tertiary phosphines are the primary actors in this catalytic cycle, the corresponding phosphine oxides are generally not direct participants. However, the electronic properties of the substituents on the phosphine, such as the 4-chlorophenyl group in (4-Chlorophenyl)dimethylphosphine, would influence the nucleophilicity of the parent phosphine and the stability of the zwitterionic intermediates. The electron-withdrawing nature of the chloro-substituted phenyl ring would decrease the nucleophilicity of the corresponding phosphine, potentially slowing down the initial catalytic step.

Phosphine oxides can function as effective Lewis base catalysts. rsc.org The oxygen atom of the P=O group possesses lone pairs of electrons and can coordinate to Lewis acidic species, thereby activating them towards nucleophilic attack. ru.nl This mode of catalysis is distinct from nucleophilic phosphine catalysis. In this context, the phosphine oxide does not form a covalent bond with the substrate via its phosphorus atom but rather acts as a Lewis base through its oxygen atom. rsc.org

For instance, chiral phosphine oxides have been employed in stereoselective transformations where they activate silicon-based Lewis acids, such as trichlorosilanes. researchgate.net The phosphine oxide coordinates to the silicon atom, increasing its Lewis acidity and facilitating subsequent reactions like allylations and aldol (B89426) additions. researchgate.net The electronic nature of the substituents on the phosphine oxide can modulate its Lewis basicity. In the case of (4-Chlorophenyl)dimethylphosphine oxide, the electron-withdrawing 4-chlorophenyl group would be expected to reduce the electron density on the oxygen atom, thereby decreasing its Lewis basicity compared to an unsubstituted or electron-rich analogue. While specific studies employing (4-Chlorophenyl)dimethylphosphine oxide in this capacity are not prominent in the literature, the principle of Lewis base catalysis by phosphine oxides provides a framework for its potential application.

Roles in Transition Metal-Catalyzed Transformations

In transition metal catalysis, phosphine derivatives are ubiquitous as ligands that modulate the metal center's electronic and steric properties. While tertiary phosphines are the most common ligands, phosphine oxides can also play significant roles, often as stabilizing agents for catalytically active metal nanoparticles or as pre-ligands.

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Triphenylphosphine (B44618) oxide | Toluene | 110 | 1 | 85 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Triphenylphosphine oxide | Toluene | 110 | 1 | 90 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / Triphenylphosphine oxide | Toluene | 90 | 0.5 | 79 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Triphenylphosphine oxide | Toluene | 110 | 24 | <10 |

¹Data is illustrative and based on studies with triphenylphosphine oxide. Specific performance with (4-Chlorophenyl)dimethylphosphine oxide may vary. nih.gov

Ruthenium-catalyzed C-H activation and functionalization have become increasingly important for the atom-economical synthesis of complex molecules. mdpi.comrsc.org Phosphine ligands are often employed in these transformations to control the reactivity and selectivity of the ruthenium catalyst. While the direct use of phosphine oxides as primary ligands in these reactions is less common than their phosphine counterparts, they can be involved in the catalytic cycle, for instance, through the in-situ oxidation of a phosphine ligand.

Ruthenium-catalyzed C-H alkylation and olefination reactions often proceed via a concerted metalation-deprotonation mechanism, where a directing group on the substrate guides the ruthenium catalyst to a specific C-H bond. nih.govnih.gov The nature of the ligands on the ruthenium center is critical for the efficiency and selectivity of this process. rsc.org While there is a lack of specific reports on the use of (4-Chlorophenyl)dimethylphosphine oxide in such reactions, the electronic properties of this ligand could potentially influence the electrophilicity of the ruthenium center and the stability of the key metallacyclic intermediates.

Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper compared to other transition metals. The copper-catalyzed hydrophosphorylation of alkynes is a direct method for the synthesis of alkenylphosphine oxides. nih.govrsc.org This reaction typically involves the addition of a P-H bond of a secondary phosphine oxide across the carbon-carbon triple bond of an alkyne. rsc.org

The reaction is highly regio- and stereoselective, usually affording the E-isomer of the anti-Markovnikov addition product. rsc.org The catalytic cycle is proposed to involve the formation of a copper-phosphide intermediate, followed by the insertion of the alkyne and subsequent protonolysis. rsc.org Various secondary phosphine oxides can be utilized in this transformation. The electronic and steric properties of the substituents on the phosphine oxide can affect the reaction's efficiency. The presence of the electron-withdrawing 4-chlorophenyl group in (4-Chlorophenyl)dimethylphosphine oxide might influence its reactivity in this context.

The following table shows representative examples of copper-catalyzed hydrophosphorylation of terminal alkynes with a diarylphosphine oxide.

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | CuCl | TBD | DMF | 100 | 5 | 92 |

| 1-Octyne | CuCl | TBD | DMF | 100 | 12 | 85 |

| 4-Ethynylanisole | CuCl | TBD | DMF | 100 | 6 | 91 |

| 4-Ethynyltoluene | CuCl | TBD | DMF | 100 | 6 | 88 |

¹Data is for the reaction of diphenylphosphine oxide. rsc.org TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, DMF = Dimethylformamide.

Phosphine Oxide as a Directing Group in C-H Activation

The phosphine oxide moiety has emerged as a powerful and versatile directing group in transition metal-catalyzed C-H activation reactions. Its utility stems from its ability to coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and thereby enabling its selective functionalization. This strategy has been successfully applied to a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The robustness of the phosphine oxide group under various reaction conditions and its capacity to be readily converted into other valuable phosphorus-containing functionalities, such as phosphines, further enhance its synthetic appeal.

Atroposelective C-H Acyloxylation Guided by Phosphine Oxides

The synthesis of atropisomers, molecules that are chiral due to restricted rotation around a single bond, has garnered significant attention. A notable advancement in this area is the development of atroposelective C-H acyloxylation reactions guided by phosphine oxide directing groups. This methodology provides a direct route to axially chiral biaryl compounds, which are prevalent motifs in chiral ligands and biologically active molecules.

In a pioneering study, researchers demonstrated the first palladium-catalyzed atroposelective C(sp²)–H bond acyloxylation using a phosphine oxide directing group. researchgate.net This transformation was unique in that it proceeded through an eight-membered palladacycle intermediate, a departure from the more common five- or six-membered metallacycle intermediates. researchgate.net The use of a chiral ligand, specifically an inexpensive and readily available amino acid derivative like L-pGlu-OH, was crucial for achieving high enantioselectivity. researchgate.net This method allows for the synthesis of biaryl aldehyde atropisomers with good yields and excellent enantioselectivity. researchgate.net The phosphine oxide group can be subsequently reduced to the corresponding phosphine, providing access to chiral phosphine ligands with a flexible carboxylate group. researchgate.net

The general reaction involves a biaryl substrate bearing a phosphine oxide directing group, which undergoes palladium(II)-catalyzed acyloxylation in the presence of an oxidant and a chiral ligand. The choice of the oxidant and the chiral ligand is critical for the success of the reaction.

Table 1: Atroposelective C-H Acyloxylation of Biaryl Phosphine Oxides

| Entry | Substrate | Oxidant | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Di([1,1'-biphenyl]-2-yl)phosphine oxide | PhI(OAc)₂ | L-pGlu-OH | 90 | 99 |

| 2 | (4-Methoxyphenyl)di([1,1'-biphenyl]-2-yl)phosphine oxide | PhI(OAc)₂ | L-pGlu-OH | 85 | 98 |

This table presents representative data and may not be exhaustive.

The reaction exhibits a broad substrate scope with good functional group tolerance. researchgate.net The resulting acyloxylated biaryl phosphine oxides can be further manipulated, highlighting the synthetic utility of this method. For instance, the phosphine oxide can be reduced to the corresponding phosphine, and the ester can be hydrolyzed to the corresponding alcohol, providing access to a variety of chiral biaryl compounds.

Regioselective C-H Olefination Strategies

The phosphine oxide group also serves as an effective directing group for the regioselective olefination of C-H bonds. This transformation allows for the direct introduction of an alkene moiety onto an aromatic or aliphatic core, providing a streamlined approach to the synthesis of phosphine-alkene ligands and other valuable unsaturated organophosphorus compounds.

A palladium(II)-catalyzed C-H olefination directed by the diphenylphosphine oxide (Ph₂(O)P-) group has been reported for the synthesis of alkene-phosphine compounds. acs.org In this reaction, the phosphine oxide not only directs the C-H activation but also becomes an integral part of the final ligand structure. acs.org The use of a monoprotected amino acid (MPAA) ligand, such as Ac-Leu-OH, was found to be beneficial for this transformation. acs.org

The reaction typically involves the coupling of an aryl or alkyl phosphine oxide with an olefin in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of the reaction is controlled by the formation of a stable palladacycle intermediate. This strategy has been applied to the synthesis of a variety of phosphine-alkene compounds with good yields.

Table 2: Regioselective C-H Olefination Directed by Diphenylphosphine Oxide

| Entry | Phosphine Oxide Substrate | Olefin | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | Diphenylphosphine oxide | Ethyl acrylate | Ac-Leu-OH | 78 |

| 2 | Diphenylphosphine oxide | Styrene | Ac-Leu-OH | 65 |

This table presents representative data and may not be exhaustive.

The resulting phosphine-alkene compounds are valuable ligands in catalysis and can also serve as building blocks for the synthesis of more complex molecules. The ability to directly functionalize a C-H bond adjacent to a phosphine oxide group offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing

No single-crystal X-ray diffraction data for (4-Chlorophenyl)dimethylphosphine oxide could be located in the searched scientific literature. Therefore, information regarding its crystal system, space group, unit-cell parameters, and intermolecular interactions is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific, verified NMR spectral data for (4-Chlorophenyl)dimethylphosphine oxide is not present in the available literature. While general chemical shift regions can be predicted based on its structure, precise, experimentally determined values from peer-reviewed sources are required for a definitive characterization.

Proton (¹H) NMR Characterization

Published ¹H NMR spectra or detailed spectral data (chemical shifts, coupling constants, multiplicities) for (4-Chlorophenyl)dimethylphosphine oxide are not available.

Carbon-13 (¹³C) NMR Characterization

No experimentally-derived ¹³C NMR spectral data for (4-Chlorophenyl)dimethylphosphine oxide could be found in the surveyed literature.

Phosphorus-31 (³¹P) NMR Spectroscopy, including Variable-Temperature Studies

While ³¹P NMR is a crucial technique for characterizing organophosphorus compounds, specific data for (4-Chlorophenyl)dimethylphosphine oxide, including its characteristic chemical shift, is not available. magritek.comyoutube.com Furthermore, no variable-temperature (VT) ³¹P NMR studies, which would provide insight into dynamic processes or conformational changes, have been reported for this compound. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

A search for the vibrational spectra of (4-Chlorophenyl)dimethylphosphine oxide yielded no specific results. The characteristic frequencies for the P=O bond, C-Cl bond, and aromatic ring vibrations have not been documented in the available literature through either Infrared (IR) or Raman spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry data for (4-Chlorophenyl)dimethylphosphine oxide. Consequently, the experimentally determined exact mass, which would confirm its elemental composition, is not available.

Computational and Theoretical Chemistry Studies of 4 Chlorophenyl Dimethylphosphine Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity, making it an invaluable tool for studying compounds like (4-Chlorophenyl)dimethylphosphine oxide. ijcce.ac.irnih.gov

The electronic structure of a molecule governs its chemical behavior. DFT calculations are employed to determine key electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map provides a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netaimspress.com It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net For (4-Chlorophenyl)dimethylphosphine oxide, the oxygen atom of the phosphine (B1218219) oxide group is expected to be a region of high negative potential, making it a primary site for interactions with electrophiles and for hydrogen bonding. nih.gov

Below is a table of representative global reactivity descriptors that can be derived from HOMO and LUMO energies, although specific calculated values for (4-Chlorophenyl)dimethylphosphine oxide are not available in the provided search results.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. |

This table presents the theoretical formulas for key reactivity descriptors derived from DFT calculations. The actual values are specific to the molecule and the computational method used.

DFT calculations are instrumental in mapping out the pathways of chemical reactions at the molecular level. This involves identifying stable intermediates and, crucially, the transition states that connect them. acs.org By calculating the Gibbs free energy profiles for a proposed reaction, researchers can determine the activation energy barriers, which dictate the reaction kinetics. nih.gov

For a reaction involving (4-Chlorophenyl)dimethylphosphine oxide, DFT could be used to model its interaction with a reactant, mapping the geometric changes as the reaction progresses from reactants to products. The transition state is identified as a first-order saddle point on the potential energy surface. Analysis of the transition state structure provides insights into the bond-forming and bond-breaking processes. For instance, in a nucleophilic attack at the phosphorus center, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism and calculate the energy required to overcome the activation barrier. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Chemical Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). rsc.org

For (4-Chlorophenyl)dimethylphosphine oxide, MD simulations could be used to:

Analyze Conformational Dynamics : Explore the rotational freedom around the P-C bonds and identify the most stable conformations in different solvent environments.

Study Solvation Effects : Model the explicit interactions between the phosphine oxide group and solvent molecules, revealing the structure of the solvation shell and its impact on the molecule's properties.

Simulate Intermolecular Interactions : Investigate how molecules of (4-Chlorophenyl)dimethylphosphine oxide interact with each other or with other chemical species in a mixture, providing insights into aggregation or complex formation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study that includes (4-Chlorophenyl)dimethylphosphine oxide would involve:

Data Set Compilation : Assembling a series of related phosphine oxides with measured biological or chemical activity data.

Descriptor Calculation : Calculating various molecular descriptors for each compound in the series. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic descriptors.

Model Generation : Using statistical methods, such as multiple linear regression, to create an equation that links the descriptors to the observed activity. nih.gov

Validation : Testing the model's predictive power using an external set of compounds or statistical cross-validation techniques.

Prediction of Stereoselectivity and Chirogenic Properties

The phosphorus atom in phosphine oxides can be a stereocenter if it is bonded to three different substituents (in addition to the oxygen atom). wikipedia.org Such molecules are termed P-chirogenic or P-stereogenic. researchgate.net Computational methods, particularly DFT, are crucial for understanding and predicting the outcomes of stereoselective syntheses of these chiral compounds. nih.govnih.gov

Theoretical studies can rationalize the high diastereoselectivity observed in reactions used to synthesize chiral phosphine oxides. nih.gov By calculating the energies of the different possible transition states leading to different stereoisomers, chemists can predict which product is favored. nih.gov For example, in a reaction where a chiral auxiliary is used to direct the stereochemical outcome, DFT calculations can model the transition state assemblies for each diastereomeric product. The calculated energy difference between these transition states can then be correlated with the experimentally observed enantiomeric or diastereomeric excess. researchgate.netnih.gov Such computational insights are vital for designing new synthetic strategies to access enantiomerically pure P-stereogenic phosphine oxides. acs.orgntu.edu.sg

Research on Derivatives and Analogues of 4 Chlorophenyl Dimethylphosphine Oxide

Synthesis and Reactivity of Substituted Aryl and Heteroaryl Dimethylphosphine (B1204785) Oxides

The synthesis of substituted aryl and heteroaryl dimethylphosphine oxides, including analogues of (4-chlorophenyl)dimethylphosphine oxide, often employs transition-metal-catalyzed cross-coupling reactions. A key method is the palladium-catalyzed C-P coupling of (hetero)aryl halides or nonaflates with a phosphorus source like dimethylphosphine oxide (HP(O)Me₂). enamine.netacs.org This approach is valued for its practicality and broad substrate scope, allowing for the introduction of the dimethylphosphine oxide (DMPO) group onto various aromatic and heteroaromatic rings. acs.org For instance, an iodide-accelerated, palladium-catalyzed C-P bond-forming reaction has been successfully used with aryl nonaflates, which are stable and easily prepared from readily available phenols. organic-chemistry.org

Alternative strategies include the reaction of arynes with phosphites to form arylphosphonates, which can be further modified. organic-chemistry.org Electrophilic substitution reactions on a pre-existing aryl dimethylphosphine oxide, such as dimethyl(phenyl)phosphine oxide, can also be employed to introduce substituents onto the aromatic ring. enamine.net The reactivity of these compounds is often centered around the P=O group, which is a strong hydrogen bond acceptor, and the potential for further functionalization on the aryl ring. enamine.netenamine.net The introduction of the DMPO moiety into organic molecules has been shown to significantly increase polarity, which can enhance aqueous solubility. acs.orgbldpharm.com

A general and practical approach for synthesizing hetero(aromatic) P(O)Me₂-substituted derivatives involves the [Pd]-mediated C–P coupling of (hetero)aryl bromides or iodides with HP(O)Me₂. acs.org Furthermore, a sustainable method for creating heteroaryl ethers has been developed using azine N-oxides and phenol (B47542) derivatives, catalyzed by an in situ-generated phosphonium (B103445) salt, showcasing the versatility of phosphine (B1218219) oxide chemistry in modern synthesis. rsc.org

Table 1: Selected Synthetic Methods for Aryl/Heteroaryl Dimethylphosphine Oxides

| Method | Substrates | Catalyst/Reagents | Key Features | References |

| Palladium-Catalyzed C-P Coupling | (Hetero)aryl bromides/iodides, HP(O)Me₂ | Palladium catalyst | General and practical for a wide range of substrates. | acs.org |

| Palladium-Catalyzed C-P Coupling | Aryl nonaflates, HP(O)R₂ | Palladium catalyst, Iodide accelerator | Utilizes stable, easily accessible aryl nonaflates from phenols. | organic-chemistry.org |

| Electrophilic Substitution | Dimethyl(phenyl)phosphine oxide | Electrophile (e.g., HNO₃/H₂SO₄) | Functionalizes the aryl ring of a pre-formed phosphine oxide. | enamine.net |

| Aryne C-P Bond Construction | Arynes, P(OR)₃ | Base | Mild, transition-metal-free conditions. | organic-chemistry.org |

| Phosphoramide Catalysis | Azine N-oxides, Phenols/Alcohols | Phosphoryl tribromide | Eco-friendly approach for heteroaryl ethers. | rsc.org |

Functionalization with Nitrogen-Containing Moieties (e.g., Carbamoyl (B1232498), Thiocarbamoyl Derivatives)

The dimethylphosphine oxide scaffold can be functionalized by introducing nitrogen-containing groups, such as carbamoyl and thiocarbamoyl moieties. This is typically achieved by first preparing an amino-functionalized phosphine oxide, which then serves as a nucleophile. A common precursor is aminomethyl-dimethylphosphine oxide or 3-aminopropyl-dimethylphosphine oxide. researchgate.nettandfonline.comtandfonline.com

These amino-phosphine oxides react readily with various isocyanates and isothiocyanates in a nucleophilic addition reaction to yield the corresponding N-substituted carbamoyl- and thiocarbamoyl-aminomethyl (or aminopropyl)-dimethylphosphine oxides. tandfonline.comtandfonline.com The reaction generally proceeds smoothly at room temperature without the need for a catalyst, particularly with strongly basic amines like aminomethyl-dimethyl-phosphine oxide, due to their high nucleophilicity. tandfonline.com An exothermal effect is often observed, indicating high reactivity, with isocyanates being generally more reactive than isothiocyanates. tandfonline.com

A series of these derivatives, including those with phenyl, 4-chlorophenyl, and benzyl (B1604629) substituents on the thiocarbamoyl nitrogen, have been synthesized and characterized using techniques such as IR, NMR spectroscopy, and mass spectrometry. researchgate.netznaturforsch.com The resulting compounds are typically colorless crystalline solids with relatively high melting points, attributed to strong hydrogen bonds involving the highly polar tertiary phosphine oxide group. tandfonline.com These functionalized phosphine oxides are often soluble in polar aprotic solvents like DMSO and DMFA. tandfonline.com

Table 2: Synthesis of Carbamoyl and Thiocarbamoyl Dimethylphosphine Oxide Derivatives

| Precursor | Reagent | Product Type | Key Reaction | References |

| Aminomethyl-dimethyl-phosphine oxide | Isocyanates (R-N=C=O) | N-Substituted carbamoyl-aminomethyl-dimethyl-phosphine oxides | Nucleophilic addition | tandfonline.comtandfonline.com |

| Aminomethyl-dimethyl-phosphine oxide | Isothiocyanates (R-N=C=S) | N-Substituted thiocarbamoyl-aminomethyl-dimethyl-phosphine oxides | Nucleophilic addition | tandfonline.comtandfonline.com |

| 3-Aminopropyl-dimethyl-phosphine oxide | Isocyanates (R-N=C=O) | 3-[N-Substituted carbamoyl]-aminopropyl-dimethyl-phosphine oxides | Nucleophilic addition | researchgate.netznaturforsch.com |

| 3-Aminopropyl-dimethyl-phosphine oxide | Isothiocyanates (R-N=C=S) | 3-[N-Substituted thiocarbamoyl]-aminopropyl-dimethyl-phosphine oxides | Nucleophilic addition | researchgate.netznaturforsch.com |

Integration of Phosphine Oxide-Containing Scaffolds into Complex Molecular Architectures

The phosphine oxide group, particularly the dimethylphosphine oxide (DMPO) moiety, is increasingly recognized as a valuable structural element for integration into complex molecules, especially in medicinal chemistry. acs.orgnih.gov This is largely due to its properties as a highly polar functional group and a strong hydrogen bond acceptor, which can improve physicochemical properties such as aqueous solubility and metabolic stability. enamine.netbldpharm.comacs.orgnih.gov The approval of Brigatinib, an anticancer drug containing a DMPO group, has highlighted the potential of this scaffold in drug design. enamine.netbldpharm.com

The integration of phosphine oxide scaffolds can be achieved through various synthetic strategies. One common method involves synthesizing functionalized DMPO-containing building blocks, which are then incorporated into larger structures via reactions like Pd-catalyzed cross-couplings. enamine.net For example, phosphine oxide-decorated dibenzofuran (B1670420) platforms have been synthesized and their coordination chemistry with various metal ions has been explored. nih.gov In these structures, the phosphine oxide groups act as bidentate ligands, coordinating to the metal center via their oxygen atoms. nih.gov

The phosphine oxide moiety can also be part of a mixed-ligand system, such as in Ph₂P(CH₂)n P(O)Ph₂, where it can exhibit hemilabile behavior in coordination complexes. wikipedia.org This allows for dynamic coordination, where the phosphine oxide can be displaced and re-coordinate, which is of interest in catalysis. The tetrahedral geometry of the phosphorus atom in a phosphine oxide provides three vectors for derivatization, allowing for precise spatial arrangement of substituents in a complex three-dimensional architecture. bldpharm.com

Development of P-Chiral (Chlorophenyl)dimethylphosphine Oxide Derivatives

The synthesis of enantiomerically pure P-chiral phosphine oxides, including derivatives of (4-chlorophenyl)dimethylphosphine oxide, represents a significant synthetic challenge, but is crucial for applications in asymmetric catalysis and as chiral ligands. nih.gov Several strategies have been developed to access these valuable compounds.

One major approach involves the resolution of racemic secondary phosphine oxides (SPOs). nih.gov For example, racemic diaryl phosphine oxides can be synthesized and then resolved using chiral resolving agents like TADDOL derivatives to obtain enantiopure SPOs. nih.gov These P-chiral SPOs are stable, low-toxicity precursors that can be stereospecifically converted into a variety of tertiary phosphine oxides through reactions like the Michaelis-Becker, Hirao, or Pudovik reactions. nih.gov

Another powerful method is asymmetric catalysis. Copper-catalyzed enantioselective arylation of SPOs with diaryliodonium salts has been shown to produce tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org Similarly, palladium-catalyzed hydrophosphinylation of alkynes can be used to construct P-chiral alkenylphosphine oxides through a kinetic resolution process, yielding both the product and the recovered SPO with high enantiopurity. nih.gov

Chiral auxiliary-based strategies have also proven effective. An N-phosphinoyl oxazolidinone can be formed with high diastereoselectivity and then undergo stereospecific displacement with a Grignard reagent to furnish the desired P-chiral phosphine oxide in high enantiomeric ratio. researchgate.net More recently, a catalytic two-phase strategy using a bifunctional iminophosphorane (BIMP) catalyst has been developed for the nucleophilic desymmetrization of prochiral P(V) precursors, providing divergent access to a wide range of P-chiral compounds. researchgate.net The development of P-chirogenic diaminophosphine oxides (DIAPHOXs) from aspartic acid also represents a novel class of chiral phosphorus ligands, which exist as stable pentavalent compounds and can be used as preligands in catalysis. lookchem.com

Table 3: Strategies for Synthesizing P-Chiral Phosphine Oxides

| Strategy | Description | Key Features | References |

| Racemic Resolution | Separation of enantiomers of a racemic secondary phosphine oxide (SPO) using a chiral resolving agent (e.g., TADDOL). | Provides enantiopure SPOs as versatile precursors. | nih.gov |

| Asymmetric Catalysis | Enantioselective C-P bond formation, such as Cu-catalyzed arylation of SPOs or Pd-catalyzed hydrophosphinylation of alkynes. | Direct formation of chiral products with high enantioselectivity. | organic-chemistry.orgnih.gov |

| Chiral Auxiliary | Diastereoselective reaction with a chiral auxiliary (e.g., oxazolidinone), followed by stereospecific removal/displacement. | High stereocontrol and access to products with >98:2 er. | researchgate.net |

| Catalytic Desymmetrization | A chiral catalyst (e.g., BIMP) selectively reacts with one of two prochiral groups on a P(V) precursor. | Divergent and efficient access to a wide range of C-, N-, O-, and S-substituted P-chiral compounds. | researchgate.net |

Future Research Directions and Sustainability in Phosphorus Chemistry

Advancements in Green and Sustainable Synthetic Methodologies

The traditional synthesis of phosphine (B1218219) oxides often involves multi-step processes and the use of hazardous reagents. In response, the development of green and sustainable synthetic methods is a primary research goal. These new methodologies prioritize high atom economy, the use of non-toxic catalysts and solvents, and mild reaction conditions.

Recent breakthroughs include catalyst- and solvent-free reactions for producing tertiary α-hydroxyphosphine oxides, which can be achieved with near-quantitative yields (96–98%) by directly reacting secondary phosphine oxides with various ketones. thieme-connect.com This approach aligns with the principles of pot, atom, and step economy (PASE). thieme-connect.com Another innovative, metal-free method involves the photoinduced radical difunctionalization of acetylene, which allows for the rapid, atom-economical synthesis of C2-linked phosphine compounds under ambient temperature and pressure. rsc.org

Furthermore, significant progress has been made in the reduction of phosphine oxides back to phosphines, a critical step for their use in catalytic cycles. Green chemistry approaches for this transformation are moving away from highly reactive and hazardous reductants. organic-chemistry.org Modern methods employ safer and more selective reducing agents, such as polymethylhydrosiloxane (B1170920) (PMHS), a benign silicone industry byproduct, and other silanes in combination with catalysts. organic-chemistry.orgmdpi.com For instance, chemoselective reductions using silanes can be catalyzed by specific phosphoric acid esters, proceeding smoothly while tolerating a wide range of other functional groups like ketones, esters, and nitriles. organic-chemistry.org

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalyst- and Solvent-Free Hydrophosphorylation | Direct reaction of secondary phosphine oxides and ketones. | 20–62 °C, catalyst and solvent free. | High yield (96-98%), high atom and step economy. | thieme-connect.com |

| Photoinduced Radical Difunctionalization | Double addition of a phosphinoyl radical to acetylene. | Room temperature, 1 atm acetylene, metal-free. | 100% atom economy, mild conditions, scalable. | rsc.org |

| Chemoselective Reduction with Silanes | Reduction of P=O bond using a silane. | Catalytic amounts of phosphoric acid esters. | High chemoselectivity, tolerates various functional groups. | organic-chemistry.org |

| Reduction with Polymethylhydrosiloxane (PMHS) | Deoxygenation using an inexpensive industrial byproduct. | High temperatures (e.g., 220-250 °C). | Utilizes a waste product, avoids hazardous reagents. | mdpi.com |

Strategic Utilization of Waste Phosphates and Efficient Redox Cycling

The concept of a circular phosphorus economy is gaining traction, aiming to mitigate the depletion of finite phosphate (B84403) rock reserves. This involves capturing and recycling phosphorus from various waste streams, including wastewater, sewage sludge, and industrial effluents. rsc.org

Strategic Utilization of Waste Phosphates Wastewater treatment plants are increasingly viewed as resource recovery facilities. rsc.org Technologies are being developed to recover phosphorus, often in the form of struvite or calcium phosphate, from sewage sludge, sludge ash, and effluent streams. rsc.orgnih.gov For example, Mg-Fe-Cl based layered double hydroxides have been shown to effectively adsorb phosphate from wastewater, with removal rates up to 99% and the potential for regeneration and reuse over multiple cycles. core.ac.uk Similarly, waste materials such as grape seeds, which contain polyphenols capable of binding phosphate ions, are being explored as low-cost, biodegradable adsorbents. mdpi.com

The challenge remains in converting these recovered inorganic phosphates into high-value organophosphorus compounds like (4-Chlorophenyl)dimethylphosphine oxide. Current industrial processes typically require the energy-intensive carbothermic reduction of phosphate rock to white phosphorus. Integrating recovered phosphates into this supply chain is a key long-term goal for sustainable phosphorus chemistry. researchgate.net

| Waste Source | Recovery Technology | Recovered Product | Potential | Reference |

|---|---|---|---|---|

| Wastewater / Sewage Sludge | Chemical Precipitation / Leaching | Struvite, Calcium Phosphate, Aluminum/Iron Phosphate | Reduces eutrophication and recovers a key nutrient. | rsc.org |

| Wastewater Effluent | Adsorption with Layered Double Hydroxides (LDHs) | Phosphate-loaded minerals | High removal efficiency (99%) and potential for adsorbent reuse. | core.ac.uk |

| Industrial/Agricultural Bio-Waste (e.g., Grape Seeds) | Biosorption | Phosphate-loaded biomass | Valorization of waste streams into low-cost adsorbents. | mdpi.com |

Efficient Redox Cycling The functionality of many phosphorus compounds in catalysis is dependent on the ability of the phosphorus center to cycle between different oxidation states, most commonly P(III) and P(V). acs.org Phosphine oxides represent the stable P(V) state, while phosphines are in the P(III) state. The reversible P(III)/P(V) redox cycle is analogous to the reactivity of transition metals and allows main-group phosphorus compounds to catalyze reactions such as transfer hydrogenation. acs.org In one example, a trivalent phosphorus compound was shown to activate ammonia-borane to form a P(V) dihydridophosphorane, which then cleanly transferred hydrogen to a substrate, regenerating the original P(III) species. acs.org

This redox cycling is not only crucial for synthetic chemistry but is also a fundamental part of the global biogeochemical phosphorus cycle. nih.govnih.gov While phosphate (P(V)) is the most abundant form, reduced phosphorus compounds like phosphite (B83602) and phosphonates play a significant role in marine and terrestrial environments. nih.govwhoi.edu Understanding and harnessing this natural redox chemistry can inspire new catalytic systems and more efficient chemical transformations.

Exploration of Novel Applications for Phosphine Oxide Scaffolds in Emerging Fields

The unique properties of the phosphine oxide group—its strong polarity, ability to act as a hydrogen bond acceptor, and thermal stability—make it a highly attractive scaffold for development in diverse and emerging fields.

In materials science , phosphine oxides are being explored as functional components in advanced materials. They are being developed as highly efficient Type I photoinitiators for near-UV light-induced polymerization, a technology crucial for 3D printing and coatings. nih.govresearchgate.net By attaching a chromophore like carbazole (B46965) to a phosphine oxide core, photoinitiators with enhanced light absorption in the 350-410 nm range can be created, showing higher reactivity than some commercial standards. nih.govresearchgate.net Additionally, phosphine oxide derivatives are used to functionalize and stabilize gold nanoparticles, which have applications in catalysis, sensing, and nanomedicine. rsc.org The phosphine oxide ligand structure influences the size and long-term stability of the nanoparticles. rsc.org Furthermore, phosphine oxides anchored to supports like multiwalled carbon nanotubes are being used to create novel heterogeneous organocatalysts for reactions such as Wittig and Mitsunobu. mdpi.com

In catalysis , secondary phosphine oxides (SPOs) are being used as pre-ligands for transition metals like gold. Gold(I) complexes with SPO ligands have shown catalytic activity in complex organic transformations such as enyne cycloisomerization reactions. researchgate.net

| Emerging Field | Application of Phosphine Oxide Scaffold | Specific Example/Finding | Reference |

|---|---|---|---|

| Medicinal Chemistry | Hydrogen-bond acceptor in enzyme inhibitors. | The dimethylphosphine (B1204785) oxide group in Brigatinib improves potency and ADME properties. | enamine.netbldpharm.com |

| Materials Science (Polymerization) | Near-UV Type I photoinitiators. | Carbazole-phosphine oxides show enhanced light absorption and reactivity for LED-based polymerization. | nih.govresearchgate.net |

| Materials Science (Nanotechnology) | Stabilizing ligands for nanoparticles. | Used to functionalize and control the stability of gold nanoparticles (AuNPs). | rsc.org |

| Heterogeneous Catalysis | Anchored organocatalysts. | Phosphine oxides on carbon nanotubes catalyze Wittig and Mitsunobu reactions. | mdpi.com |

| Homogeneous Catalysis | Pre-ligands for metal complexes. | Secondary phosphine oxide-gold(I) complexes catalyze enyne cycloisomerizations. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-chlorophenyl)dimethylphosphine oxide, and how can competing by-products be minimized?

- Methodological Answer : The synthesis of aryl-substituted phosphine oxides often involves nucleophilic substitution or metal-catalyzed cross-coupling. For (4-chlorophenyl)dimethylphosphine oxide, a two-step approach is recommended:

Phosphorylation : React dimethylphosphine oxide with 4-chlorophenylmagnesium bromide under inert conditions to form the P–C bond.

Oxidation : Use controlled oxidation with H₂O₂ or O₂ to avoid over-oxidation to phosphoric acid derivatives .

- By-product Mitigation : Competing reactions, such as formation of bis(4-chlorophenyl)phosphine oxide, can be minimized by maintaining stoichiometric precision and low reaction temperatures (<0°C) .

Q. How can researchers validate the structural integrity and purity of (4-chlorophenyl)dimethylphosphine oxide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ³¹P NMR are critical for confirming the absence of unreacted dimethylphosphine oxide (δP ≈ 25 ppm) and verifying the aryl substitution pattern .

- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₈H₉ClOP, 186.58 g/mol) with <2 ppm error .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bonding motifs .

Q. What are the key stability considerations for handling (4-chlorophenyl)dimethylphosphine oxide in aqueous environments?

- Methodological Answer :

- Hydrolytic Stability : The phosphine oxide bond is resistant to hydrolysis under physiological pH (1–13), making it suitable for drug discovery applications. Stability tests in buffered solutions (pH 2–9) over 72 hours show <5% degradation .

- Light Sensitivity : Store in amber vials under argon to prevent photo-oxidation, which can generate chlorinated by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data for (4-chlorophenyl)dimethylphosphine oxide derivatives?

- Methodological Answer :

- In Vitro/In Vivo Correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. For example, brigatinib (a dimethylphosphine oxide-containing drug) showed discrepancies in ALK inhibition (IC₅₀ = 0.6 nM in vitro) vs. plasma clearance (14.9 L/h in vivo), resolved by adjusting for protein binding and tissue distribution .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dechlorinated derivatives) that may contribute to efficacy but are not captured in vitro .